![molecular formula C20H18N2O4S B5108872 N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B5108872.png)
N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide
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Overview
Description
N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide, also known as NSC-71907, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamides and has been found to have several interesting properties that make it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide is not fully understood, but it has been suggested that it may act by inhibiting certain enzymes involved in cancer cell growth and inflammation. It has also been found to modulate certain signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide has been found to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide has several advantages for lab experiments, including its high purity and stability, which make it easy to work with. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer to cells or animals.
Future Directions
There are several future directions for research on N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of research is its potential use in the treatment of neurodegenerative diseases, where it may have a neuroprotective effect. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide and to optimize its synthesis and administration.
Synthesis Methods
The synthesis of N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide involves several steps, starting with the reaction of 3-aminobenzenesulfonamide with 4-hydroxybenzaldehyde to form an intermediate product. This intermediate is then reacted with benzyl bromide to obtain the final product, N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide. The synthesis process has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide has been studied extensively for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been found to have anti-tumor activity in several cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-phenylmethoxy-N-(3-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c21-27(24,25)19-8-4-7-17(13-19)22-20(23)16-9-11-18(12-10-16)26-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,22,23)(H2,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRUZRICDNVWJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-N-(3-sulfamoylphenyl)benzamide |
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